Derivatives of 3-(4-Methylpiperazin-1-yl)aniline have shown promising activity as H1-antihistaminic agents. These compounds are designed to block the action of histamine, a chemical mediator involved in allergic reactions. Notably, a series of 3-(phenyl)-2-(3-substituted propylthio)quinazolin-4(3H)-ones, incorporating the 3-(4-methylpiperazin-1-yl)aniline moiety, exhibited significant protection against histamine-induced bronchospasm in guinea pig models. [, ]
Research has focused on developing 3-(4-methylpiperazin-1-yl)aniline-based compounds as potential antidepressants with dual activity as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. These compounds aim to enhance serotonergic neurotransmission, potentially leading to a more effective treatment for depression. Studies have shown that specific urea derivatives incorporating 3-(4-methylpiperazin-1-yl)aniline exhibit both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism in vitro, making them promising candidates for further investigation. []
Compound SAR107375, a 5-chlorothiophene-2-carboxylic acid derivative containing the 3-(4-methylpiperazin-1-yl)aniline moiety, has been identified as a potent and selective dual thrombin and factor Xa inhibitor. This compound displayed strong activity against both factors in vitro and demonstrated potent in vivo activity in a rat model of venous thrombosis. SAR107375 holds promise as a potential new therapeutic for thrombotic disorders. []
AEB071, a 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione, stands out as a potent and selective PKC isotypes inhibitor. It exhibits potent immunomodulatory effects by inhibiting early T cell activation. The binding mode of AEB071 to PKCs has been confirmed through X-ray crystallography. []
AZD0530, a complex quinazoline derivative incorporating 3-(4-methylpiperazin-1-yl)aniline, is a highly selective dual-specific c-Src/Abl kinase inhibitor. This compound has shown potent inhibition of tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increased survival in a human pancreatic cancer model. Its favorable pharmacokinetic profile led to its advancement into clinical evaluation. []
AZD4205, a (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide, represents a highly selective JAK1 kinase inhibitor. This compound shows promise in overcoming treatment resistance associated with constitutive activation of JAK/STAT pathways, particularly in cancer. Preclinical studies demonstrated its good pharmacokinetic properties and enhanced antitumor activity in combination with other anticancer agents. []
FN-1501, a 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, displays potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6. It exhibits promising antiproliferative activity against MV4-11 cells and has demonstrated efficiency in inducing tumor regression in a nude-mouse model. FN-1501 represents a potential candidate for acute myeloid leukemia (AML) therapeutics. []
KSK05104, a 5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, is a potent and selective IKKβ inhibitor. This compound induces apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. []
ASP3026, an N-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine derivative, is a potent and selective ALK inhibitor. It has shown promising dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK. []
AP24534, a 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, has been identified as a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. This compound significantly prolonged survival in mice injected with BCR-ABL(T315I) expressing cells and holds potential for treating chronic myeloid leukemia (CML), particularly in patients resistant to existing therapies. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6